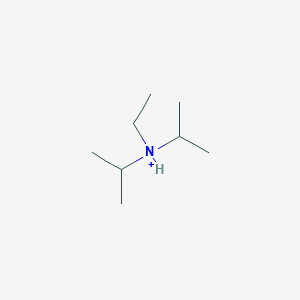

Ethyl-di(propan-2-yl)azanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl-di(propan-2-yl)azanium is a useful research compound. Its molecular formula is C8H20N+ and its molecular weight is 130.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Amide Coupling Reactions

DIPEA is widely used as a base in amide coupling reactions, particularly when reacting activated carboxylic acids with nucleophilic amines. Its steric hindrance prevents it from competing with the nucleophilic amine, enhancing reaction efficiency. This application is crucial in synthesizing peptides and other amide-containing compounds .

Alkylation Reactions

In alkylation processes, DIPEA serves as a selective reagent for converting secondary amines to tertiary amines using alkyl halides. It effectively suppresses unwanted side reactions, such as the Menshutkin reaction, which can lead to the formation of quaternary ammonium salts .

Transition Metal-Catalyzed Cross-Coupling Reactions

DIPEA is utilized as a base in various transition metal-catalyzed cross-coupling reactions, including the Heck and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in synthetic organic chemistry, particularly in the development of pharmaceuticals and complex organic molecules .

Swern Oxidation

Although triethylamine is traditionally used in Swern oxidations, DIPEA can also act as a hindered base in this reaction. This versatility expands its utility in oxidation processes within organic synthesis .

Catalytic Applications

Recent studies have explored the use of DIPEA in catalytic systems involving magnesium pincer complexes for hydrogenation reactions. These complexes have shown promise in semihydrogenation of alkynes and hydrogenation of alkenes, demonstrating DIPEA's role in facilitating metal-ligand cooperation during catalytic cycles .

Case Study 1: Synthesis of Peptides

In a study focusing on peptide synthesis, DIPEA was employed to couple amino acids efficiently without competing with the nucleophilic amine. The resulting peptides exhibited high purity and yield, showcasing DIPEA's effectiveness as a coupling agent .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, DIPEA has been used to synthesize complex drug molecules through cross-coupling reactions. For instance, its application in the synthesis of novel anti-cancer agents demonstrated improved yields compared to traditional methods using less hindered bases .

Comparative Analysis with Other Bases

| Property | DIPEA | Triethylamine |

|---|---|---|

| Base Strength | Moderate | Strong |

| Steric Hindrance | High | Moderate |

| Solubility in Water | Low | Moderate |

| Common Applications | Amide coupling | General reactions |

DIPEA's unique properties make it preferable over triethylamine in specific applications where steric hindrance is beneficial.

Propiedades

Fórmula molecular |

C8H20N+ |

|---|---|

Peso molecular |

130.25 g/mol |

Nombre IUPAC |

ethyl-di(propan-2-yl)azanium |

InChI |

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3/p+1 |

Clave InChI |

JGFZNNIVVJXRND-UHFFFAOYSA-O |

SMILES canónico |

CC[NH+](C(C)C)C(C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.